Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate
Description
Ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate (CAS No. 1343579-54-3) is a heterocyclic building block with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . It features a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 4, linked to a propanoate ester moiety. This compound is typically supplied at 98% purity and is utilized in synthetic chemistry for constructing complex molecules, particularly in pharmaceutical and agrochemical research . Analytical characterization methods include NMR, HPLC, and LC-MS, with storage recommendations emphasizing stability under standard laboratory conditions .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)7(3)12-5-6(2)8(10)11-12/h5,7H,4H2,1-3H3,(H2,10,11) |
InChI Key |
ZHNGYNGBEHWYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoate with structurally analogous compounds, focusing on substituents, molecular properties, and applications:
Key Observations:
- Chain Length Effects: The acetate variant (shorter ester chain) may exhibit higher solubility in polar solvents compared to the propanoate and butanoate analogs .
- Complexity : The pyran-derived compound in demonstrates how pyrazole integration into larger heterocyclic systems expands pharmaceutical utility.
Analytical Characterization Techniques
- NMR : Quantitative analysis of pyrazole derivatives often employs internal standards like ethyl viologen (δ 1.56–8.99 ppm) to resolve overlapping signals in deuterated solvents .
- LC-MS/HPLC : Used to verify purity and detect degradation products, critical for ensuring batch consistency in building blocks .
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